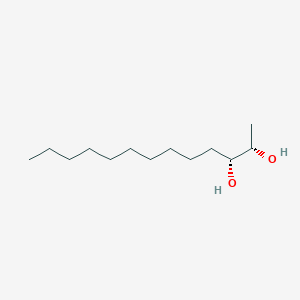
(2S,3R)-Tridecane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-Tridecane-2,3-diol is a stereoisomer of tridecane-2,3-diol, characterized by its specific spatial arrangement of atoms. This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. The stereochemistry of this compound is significant as it influences the compound’s physical and chemical properties, as well as its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Tridecane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of tridecane-2,3-dione using chiral catalysts or enzymes. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce (2S,3R)-2-chloro-3-hydroxy esters . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. The process typically includes the preparation of engineering bacteria containing the desired enzyme, followed by the fermentation and extraction of the product. This method is advantageous due to its high yield and scalability .
化学反応の分析
Types of Reactions
(2S,3R)-Tridecane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tridecane-2,3-dione, while reduction can produce tridecane .
科学的研究の応用
(2S,3R)-Tridecane-2,3-diol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
作用機序
The mechanism of action of (2S,3R)-Tridecane-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: Another stereoisomer with similar structural features but different functional groups.
(2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: A compound with similar stereochemistry but different substituents.
Uniqueness
(2S,3R)-Tridecane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and as a research tool in studying stereochemical effects .
特性
CAS番号 |
827608-95-7 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC名 |
(2S,3R)-tridecane-2,3-diol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m0/s1 |
InChIキー |
WHMDTCFMHYIZKN-QWHCGFSZSA-N |
異性体SMILES |
CCCCCCCCCC[C@H]([C@H](C)O)O |
正規SMILES |
CCCCCCCCCCC(C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


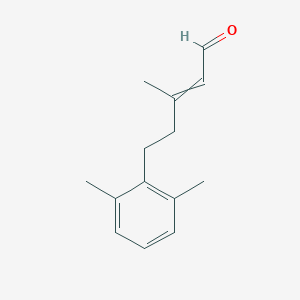
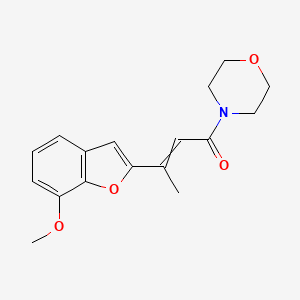
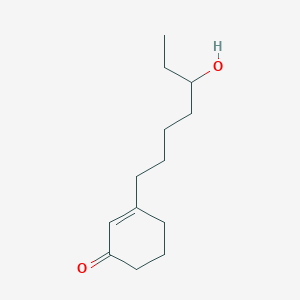
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)
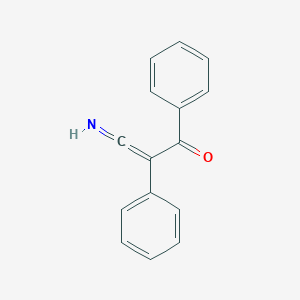
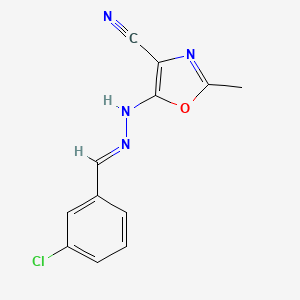
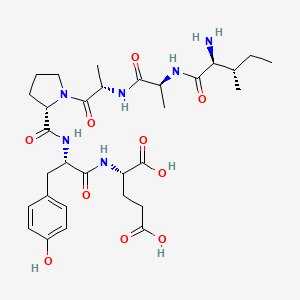
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)

![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
